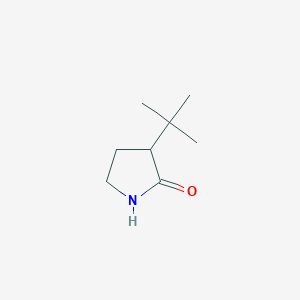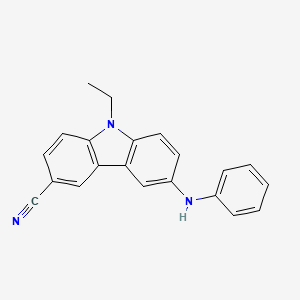![molecular formula C16H22O3 B14231322 (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal CAS No. 499144-94-4](/img/structure/B14231322.png)
(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to an oct-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and oct-2-enal.
Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of the Enal: Oct-2-enal is synthesized through a series of reactions, including aldol condensation and subsequent dehydration.
Coupling Reaction: The protected 4-methoxybenzyl alcohol is then coupled with oct-2-enal using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(7S)-7-[(4-methoxyphenyl)methoxy]oct-2-enal: The enantiomer of (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal, which may exhibit different biological activities.
4-Methoxybenzyl alcohol: A precursor in the synthesis of this compound.
Oct-2-enal: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
499144-94-4 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal |
InChI |
InChI=1S/C16H22O3/c1-14(7-5-3-4-6-12-17)19-13-15-8-10-16(18-2)11-9-15/h4,6,8-12,14H,3,5,7,13H2,1-2H3/t14-/m1/s1 |
InChI Key |
LSGUOHZICVBXEU-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CCCC=CC=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CCCC=CC=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
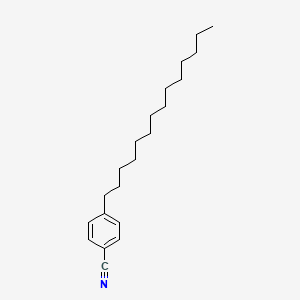
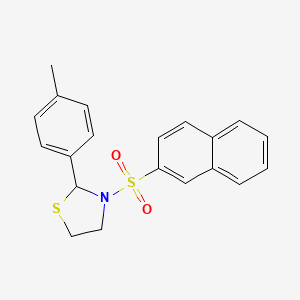
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)
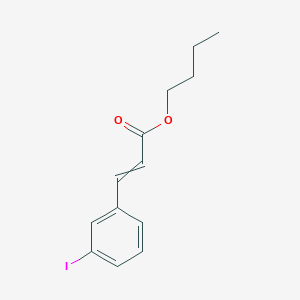
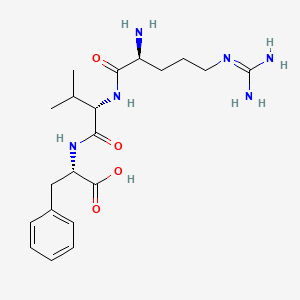
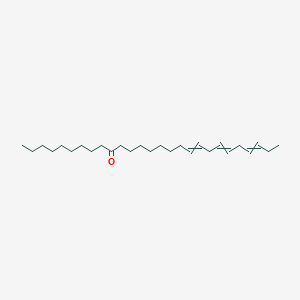

![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
